Butyl ethenyl(methyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

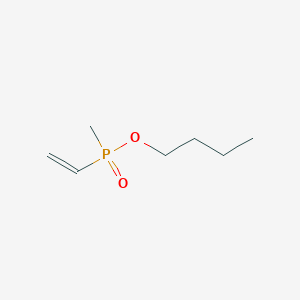

Butyl ethenyl(methyl)phosphinate is a chemical compound with the CAS Number: 5238-94-8 . It has a molecular weight of 162.17 and its IUPAC name is butyl methyl (vinyl)phosphinate .

Synthesis Analysis

The synthesis of phosphinic acids and derivatives like Butyl ethenyl(methyl)phosphinate often begins with phosphorous acid, exploiting its reactive P−H bond . The phosphonic acid can be alkylated using the commercially available Grignard reagent . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Molecular Structure Analysis

The InChI code for Butyl ethenyl(methyl)phosphinate is 1S/C7H15O2P/c1-4-6-7-9-10 (3,8)5-2/h5H,2,4,6-7H2,1,3H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Phosphinic and phosphonic acids, which include Butyl ethenyl(methyl)phosphinate, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .

Scientific Research Applications

Hydrolysis and Dealkylation

Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions .

Biological Activity

Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Bioisosteric Groups

Phosphinic acids and derivatives can act as bioisosteric groups . In life science, bioisosteres are substituents or functional groups which induce similar biological response . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates .

Synthesis of Fluoro Analogues

The preparation of the racemic fluoro analogues was achieved starting from (diethoxyethyl)phosphinate and (methyl)phosphinate . After transformation into the corresponding silylphosphonites, they were subjected to the addition to ethyl 2-fluoroacrylate affording 4-phosphino-2-fluoropropanoates .

Agricultural Applications

Phosphonates have also been used for herbicidal, fungicidal, and insecticidal applications . The use of phosphonate structures to modify natural products is expected to yield new and highly active agricultural pilot compounds .

Mechanism of Action

Target of Action

Butyl ethenyl(methyl)phosphinate is a type of phosphinate, a class of compounds that are known for their biological activity . Phosphinates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . .

Mode of Action

Phosphinates generally interact with their targets by mimicking the structure of biological molecules, thereby inhibiting the function of metabolic enzymes . The exact interaction of Butyl ethenyl(methyl)phosphinate with its targets and the resulting changes are yet to be fully explored.

Biochemical Pathways

Phosphinates, including Butyl ethenyl(methyl)phosphinate, are involved in various biological pathways . They are known to play key roles in many different areas of life science . .

Pharmacokinetics

It is generally recognized that drugs containing a phosphonate, phosphinate, or phosphate functional group often exhibit a low volume of distribution and tend to be subject to efficient renal clearance .

Result of Action

Phosphinates are known to inhibit metabolic enzymes, which can lead to various biological effects .

Action Environment

The hydrolysis of phosphinates may take place both under acidic and basic conditions , suggesting that the pH of the environment could potentially influence the action of Butyl ethenyl(methyl)phosphinate.

properties

IUPAC Name |

1-[ethenyl(methyl)phosphoryl]oxybutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O2P/c1-4-6-7-9-10(3,8)5-2/h5H,2,4,6-7H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTAXHZDWJQTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl ethenyl(methyl)phosphinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate](/img/structure/B2718746.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)

![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)